molecular formula C12H16FNO B13477663 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol

Cat. No.: B13477663
M. Wt: 209.26 g/mol
InChI Key: OONAZUNPNRGEQM-UHFFFAOYSA-N
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Description

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol is an organic compound with the chemical formula C12H15FNO. It is characterized by the presence of a cyclopentane ring substituted with an amino group and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-fluoroaniline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[Amino(2-fluorophenyl)methyl]cyclopentan-1-ol
  • 1-[Amino(3-fluorophenyl)methyl]cyclopentan-1-ol
  • 1-[Amino(4-chlorophenyl)methyl]cyclopentan-1-ol

Comparison: 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol is unique due to the presence of the fluorine atom at the para position on the phenyl ring. This fluorine atom can influence the compound’s reactivity and biological activity. Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced stability and specific interactions with biological targets .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

1-[amino-(4-fluorophenyl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H16FNO/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,11,15H,1-2,7-8,14H2

InChI Key

OONAZUNPNRGEQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(C2=CC=C(C=C2)F)N)O

Origin of Product

United States

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